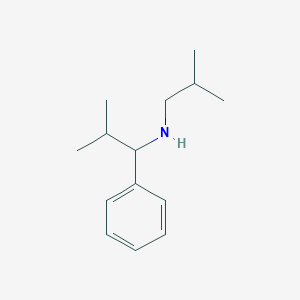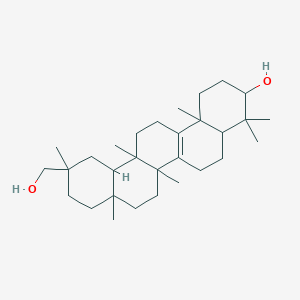
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is an organic compound with the molecular formula C13H21N It is a secondary amine, characterized by the presence of a phenyl group attached to a propyl chain, which is further substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine typically involves the reaction of a substituted benzyl halide with isobutyronitrile under basic conditions. The resulting intermediate undergoes hydrolysis, followed by a Curtius rearrangement and catalytic hydrogenation to yield the desired amine . The reaction conditions often include the use of strong bases such as sodium or potassium hydroxide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors.
作用機序
The mechanism of action of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- (2-Methyl-1-phenylpropyl)amine
- (2-Methylpropyl)amine
- Phenylpropylamine
Uniqueness
(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
2-methyl-N-(2-methylpropyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)10-15-14(12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3 |
InChIキー |
JEGHSGICOHUUQL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(C1=CC=CC=C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)



amine](/img/structure/B12100342.png)



![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)


![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)
